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Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B12402582

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-65355394 is a potent and selective inhibitor of O-GIcNAc hydrolase (OGA), the enzyme
responsible for removing O-linked -N-acetylglucosamine (O-GIcNAc) from serine and
threonine residues of nuclear and cytoplasmic proteins.[1] O-GIcNAcylation is a dynamic post-
translational modification that plays a crucial role in regulating the function of numerous
proteins involved in key cellular processes, including transcription, signal transduction, and
protein stability. In the context of neurobiology, O-GlcNAcylation is of particular interest due to
its interplay with protein phosphorylation, especially of the microtubule-associated protein tau.

Aberrant hyperphosphorylation of tau is a pathological hallmark of several neurodegenerative
diseases, collectively known as tauopathies, including Alzheimer's disease. Increased O-
GIcNAcylation of tau has been shown to reduce its phosphorylation and subsequent
aggregation into neurofibrillary tangles.[2][3] By inhibiting OGA, JNJ-65355394 increases the
overall levels of O-GIcNAcylated proteins, including tau, thereby offering a promising
therapeutic strategy for these devastating disorders.

These application notes provide a comprehensive overview of the use of INJ-65355394 in
primary neuron cultures, including its mechanism of action, protocols for assessing its
neuroprotective effects, and methods for analyzing its impact on tau phosphorylation.
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Mechanism of Action: OGA Inhibition

JNJ-65355394 functions by blocking the catalytic activity of OGA. This inhibition leads to an
accumulation of O-GIcNAc on a multitude of intracellular proteins. In neurons, this has several
key consequences relevant to neurodegenerative disease research:

e Modulation of Tau Phosphorylation: O-GIcNAcylation and phosphorylation can occur on the
same or nearby serine/threonine residues of the tau protein. An increase in O-GIcNAcylation
can sterically hinder the action of kinases, leading to a decrease in tau
hyperphosphorylation.[2][3]

« Inhibition of Tau Aggregation: By reducing hyperphosphorylation, increased O-GIcNAcylation
can prevent the conformational changes in tau that lead to its aggregation into paired helical
filaments and ultimately neurofibrillary tangles.

¢ Neuroprotection: The modulation of various signaling pathways through increased O-
GlcNAcylation can contribute to enhanced neuronal survival and resilience against cellular
stressors, such as excitotoxicity and oxidative stress.

» Regulation of Autophagy: OGA inhibition has been shown to influence autophagy, a cellular
process critical for clearing aggregated proteins.[4]
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Figure 1: Signaling pathway of JINJ-65355394 action.

Data Presentation

The following table summarizes the expected outcomes of INJ-65355394 application in

primary neuron cultures based on studies with similar OGA inhibitors like Thiamet G.

] Reference
Experimental Parameter Expected Outcome
. Compound Data
Assay Measured with JNJ-65355394 .
(Thiamet G)
EC50 of 33 nM in
Global O- )
Western Blot ) Increased rTg4510 primary
GlIcNAcylation
neurons.[2]
Significant reduction
) in soluble and
Tau Phosphorylation )
insoluble
(e.g., pS396, Decreased
hyperphosphorylated
pS202/T205)

tau in rTg4510 mice.
[21[3]

Total Tau Levels

No significant change

Levels of normally
phosphorylated P301L

tau were not altered.

[2]

Neuroprotection
Assay (e.g., MTT)

Neuronal Viability

(under stress)

Increased

Not directly quantified
in the provided search
results for primary

neurons.

Immunocytochemistry

Neurite Outgrowth /
Morphology

Potential for
preservation or

enhancement

OGA inhibition can
influence neuronal
development and

morphology.

Experimental Protocols
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The following protocols are adapted from established methods for primary neuron culture and
the use of OGA inhibitors. Researchers should optimize these protocols for their specific
experimental setup.

Protocol 1: Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic
day 18 (E18) rat or mouse pups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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